Pipecuronium

Description

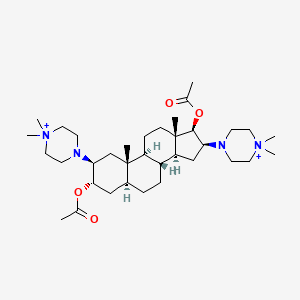

This compound is a piperazinyl androstane derivative which is a non-depolarizing neuromuscular blocking agent.

A piperazinyl androstane derivative which is a non-depolarizing neuromuscular blocking agent (NEUROMUSCULAR NONDEPOLARIZING AGENTS). It is used as a muscle relaxant during ANESTHESIA and surgical procedures.

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

Nondepolarizing neuromuscular blocking agents inhibit neuromuscular transmission by competing with acetylcholine for the cholinergic receptors of the motor end plate, thereby reducing the response of the end plate to acetylcholine. This type of neuromuscular block is usually antagonized by anticholinesterase agents. |

|---|---|

Numéro CAS |

68399-58-6 |

Formule moléculaire |

C35H62N4O4+2 |

Poids moléculaire |

602.9 g/mol |

Nom IUPAC |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C35H62N4O4/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36/h26-33H,9-23H2,1-8H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

Clé InChI |

OWWLUIWOFHMHOQ-XGHATYIMSA-N |

SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C |

SMILES isomérique |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C |

SMILES canonique |

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C |

Autres numéros CAS |

68399-58-6 |

Description physique |

Solid |

Numéros CAS associés |

52212-02-9 (dibromide) 68399-57-5 (dibromide, dihydrate) 52212-02-9 (bromide salt/solvate) |

Solubilité |

9.50e-05 g/L |

Synonymes |

Arduan Bromide, Pipecurium Bromide, Pipecuronium Dibromide Pipecuronium Dibromide, Dihydrate Pipecuronium Dihydrate Pipecuronium Dibromide Pipecurium Pipecurium Bromide Pipecuronium Pipecuronium Bromide Pipecuronium Dibromide, (16 alpha)-Isomer Pipecuronium Dibromide, (17 alpha)-Isomer Pipecuronium Dibromide, (3 beta)-Isomer Pipecuronium Dibromide, Dihydrate Pipecuronium, Dibromide RGH 1106 RGH-1106 RGH1106 |

Origine du produit |

United States |

Foundational & Exploratory

Pipecuronium Bromide: A Deep Dive into its Mechanism of Action at the Neuromuscular Junction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pipecuronium bromide, a long-acting, non-depolarizing neuromuscular blocking agent. The document delves into its molecular interactions at the nicotinic acetylcholine receptor, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism

This compound bromide is a bisquaternary aminosteroid that induces skeletal muscle relaxation by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2][3] Its structural similarity to acetylcholine allows it to bind to the same receptor sites, but without activating the receptor.[1][3] This reversible binding physically obstructs acetylcholine from binding, thereby preventing the depolarization of the muscle cell membrane and the subsequent cascade of events that lead to muscle contraction.[1][3]

The primary mechanism involves the blockade of postsynaptic nicotinic receptors. However, there is also evidence to suggest a secondary action at presynaptic nicotinic receptors, which may inhibit the release of acetylcholine from the nerve terminal. The neuromuscular blockade induced by this compound is dose-dependent and can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft, allowing it to outcompete this compound for receptor binding.[2]

Quantitative Pharmacodynamic Data

The potency and binding affinity of this compound bromide have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative parameters.

| Parameter | Value | Species/Model | Reference |

| Binding Affinity (Kd) | 3.06 µM | Not Specified | [1] |

| Effective Dose (ED95) | 0.045 mg/kg | Human | [1] |

| 0.059 mg/kg | Human | ||

| Clinical Onset of Action | 3 to 5 minutes | Human | [1] |

| Clinical Duration of Action | 60 to 90 minutes | Human | [1] |

Note: ED95 is the dose required to produce a 95% suppression of the first twitch in a train-of-four stimulation.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways at the neuromuscular junction and the mechanism of this compound's action, as well as a typical experimental workflow.

Figure 1: Neuromuscular junction signaling and competitive antagonism by this compound.

Figure 2: Experimental workflow for in vitro muscle contraction assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the neuromuscular blocking effects of this compound bromide.

Radioligand Binding Assay for nAChR Affinity

This protocol is a representative method for determining the binding affinity (Ki) of this compound bromide for the nicotinic acetylcholine receptor using a competitive radioligand binding assay.

Materials:

-

Membrane preparation from tissue rich in nAChRs (e.g., Torpedo electric organ, or cell lines expressing the receptor).

-

Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

-

This compound bromide solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound bromide. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine).

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound bromide concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Muscle Contraction Assay

This protocol describes a classic method for assessing the functional antagonism of this compound bromide at the neuromuscular junction using an isolated nerve-muscle preparation.

Materials:

-

Isolated phrenic nerve-hemidiaphragm preparation from a rat or mouse.

-

Organ bath with a capacity of 10-20 mL.

-

Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).

-

Gas mixture of 95% O₂ and 5% CO₂.

-

Force-displacement transducer.

-

Nerve stimulating electrodes.

-

Data acquisition system.

Procedure:

-

Preparation: Dissect the phrenic nerve and hemidiaphragm from a humanely euthanized animal and mount it in the organ bath containing Krebs-Ringer solution, continuously gassed and maintained at 37°C. Attach the central tendon to the force-displacement transducer.

-

Stimulation: Position the phrenic nerve on the stimulating electrodes and apply supramaximal stimuli (e.g., 0.1 Hz frequency, 0.2 ms duration) to elicit muscle twitches.

-

Equilibration and Baseline: Allow the preparation to equilibrate for at least 30 minutes, and then record a stable baseline of twitch tension for 20-30 minutes.

-

Drug Application: Add this compound bromide to the organ bath in a cumulative concentration-dependent manner, allowing the effect of each concentration to reach a steady state before adding the next.

-

Data Recording: Continuously record the twitch tension throughout the experiment.

-

Data Analysis: Express the twitch tension at each concentration of this compound bromide as a percentage of the baseline tension. Plot the percentage of inhibition against the logarithm of the this compound bromide concentration to generate a dose-response curve and calculate the IC50 value.

Electrophysiological Recording of End-Plate Potentials

This protocol outlines the methodology for intracellular recording of end-plate potentials (EPPs) to directly measure the effect of this compound bromide on neuromuscular transmission.

Materials:

-

Isolated nerve-muscle preparation (e.g., frog sartorius or mouse diaphragm).

-

Recording chamber with a perfusion system.

-

Ringer's solution (composition adjusted for the species).

-

Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ).

-

Micromanipulator.

-

Intracellular amplifier.

-

Oscilloscope and data acquisition system.

-

Nerve stimulating electrodes.

Procedure:

-

Preparation: Mount the nerve-muscle preparation in the recording chamber and perfuse with Ringer's solution.

-

Electrode Placement: Using the micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the end-plate region. A stable resting membrane potential should be recorded.

-

Stimulation and Recording: Stimulate the motor nerve with single pulses and record the resulting EPPs. To prevent muscle contraction from dislodging the electrode, the preparation can be treated with a low concentration of a muscle relaxant that does not interfere with the nAChR, or the experiment can be performed in a high-magnesium/low-calcium Ringer's solution to reduce transmitter release.

-

Drug Application: After recording baseline EPPs, perfuse the preparation with Ringer's solution containing a known concentration of this compound bromide.

-

Data Recording: Record the EPPs in the presence of this compound bromide.

-

Data Analysis: Measure the amplitude of the EPPs before and after the application of this compound bromide. A reduction in EPP amplitude indicates a postsynaptic blocking effect. The degree of reduction can be quantified to assess the potency of the drug.

Conclusion

This compound bromide is a potent, long-acting, non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is the competitive antagonism of acetylcholine at the postsynaptic nicotinic receptors of the neuromuscular junction. This action effectively prevents muscle cell depolarization and subsequent contraction. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of neuromuscular blocking agents. A thorough understanding of the molecular interactions and functional consequences of these drugs is paramount for their safe and effective use in clinical practice and for the design of novel therapeutic agents with improved pharmacological profiles.

References

The Journey of a Muscle Relaxant: An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Pipecuronium in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of pipecuronium bromide, a non-depolarizing neuromuscular blocking agent, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for preclinical safety and efficacy assessments, as well as for translating findings to clinical practice. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex processes to offer a thorough resource for professionals in drug development and related scientific fields.

Pharmacokinetic Profile of this compound Across Animal Species

The pharmacokinetic properties of this compound have been investigated in several animal models, primarily in rats, dogs, and cats. These studies reveal that the drug's behavior can be generally described by a two-compartment open model.[1] The primary route of elimination is renal excretion of the unchanged parent drug.[1]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different animal models. These values provide a comparative look at the drug's disposition across species.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value (with normal renal function) | Value (with ligated renal pedicles) |

| Distribution Half-life (t½α) | 3.9 ± 1.1 min | 12.7 ± 9.5 min |

| Elimination Half-life (t½β) | 44.8 ± 2.6 min | 196.7 ± 102.0 min |

| Plasma Clearance (Cl) | 5.9 ± 0.8 mL/kg/min | 0.9 ± 0.1 mL/kg/min |

| Mean Residence Time (MRT) | 51.1 ± 1.8 min | 221 ± 73 min |

| Data from a study in anesthetized beagle dogs following an intravenous bolus injection of 0.1 mg/kg this compound. |

Table 2: Pharmacokinetic Parameters of this compound in Cats

| Parameter | Value (with normal renal function) | Value (without renal function) |

| Distribution Half-life (t½α) | 9.8 ± 5.4 min | 7.2 ± 5.0 min |

| Elimination Half-life (t½β) | 77.7 ± 9.7 min | 100.6 ± 23.7 min |

| Volume of Distribution (Vd) | 362.3 ± 74.9 mL/kg | 123.7 ± 14.6 mL/kg |

| Plasma Clearance (Cl) | 5.0 ± 0.9 mL/min/kg | 1.0 ± 0.1 mL/min/kg |

| Data from a study in cats following an intravenous injection of 150 micrograms/kg this compound. |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Parameter | Reported Value |

| Elimination Half-life (t½β) | Approximately 40 min[1] |

| Specific quantitative data for other pharmacokinetic parameters in rats is limited in the reviewed literature. |

Excretion of this compound

The primary route of elimination for this compound is via the kidneys, with the majority of the drug excreted unchanged in the urine. Biliary excretion plays a lesser role.

Table 4: Excretion of Unchanged this compound in Animal Models (within 8 hours)

| Species | % of Dose in Urine | % of Dose in Bile | % of Dose in Liver |

| Dog | ~77% | ~4.5% | ~3.3% |

| Cat | 53% | 12% | 8% |

In animal models with compromised renal function, a compensatory increase in hepato-biliary elimination has been observed.

Metabolism of this compound

The metabolism of this compound appears to be a minor route of elimination compared to renal excretion. However, some biotransformation does occur, particularly in rats.

In rats, several metabolites of this compound have been identified:

-

3-hydroxy-pipecuronium

-

17-hydroxy-pipecuronium

-

3,17-dihydroxy-pipecuronium[1]

In contrast, studies in cats and dogs suggest that biotransformation plays an insignificant role in the disposition of this compound, with the vast majority of the administered dose recovered as the unchanged parent drug.

Experimental Protocols

This section details the methodologies employed in key studies to determine the pharmacokinetic and metabolic profile of this compound in animal models.

Animal Studies

-

Animal Models: Studies have utilized male and female beagle dogs, and cats of either sex. For studies involving compromised renal function, animals underwent surgical ligation of the renal pedicles or nephrectomy.

-

Drug Administration: this compound bromide was administered as a single intravenous (IV) bolus. Dosages varied between studies, for example, 0.1 mg/kg in dogs and 150 micrograms/kg in cats.

-

Sample Collection: Blood samples were collected at various time points post-administration. Urine and bile were collected over a specified period (e.g., 8 hours). Liver tissue samples were also collected at the end of the study period in some experiments.

Analytical Methods

The quantification of this compound and its metabolites in biological matrices has been achieved through various analytical techniques.

A sensitive and specific capillary gas chromatographic (GC) assay has been a primary method for the quantitation of this compound in plasma, bile, and urine.

-

Sample Preparation:

-

To a plasma, urine, or bile sample, an internal standard (e.g., a structural analog) is added.

-

The sample is made alkaline (e.g., with sodium carbonate).

-

The drug and internal standard are extracted into an organic solvent (e.g., a mixture of benzene and ethyl acetate).

-

The organic layer is separated and evaporated to dryness.

-

The residue is reconstituted in a small volume of a suitable solvent for injection into the GC.

-

-

Gas Chromatography Conditions:

-

Column: A fused-silica capillary column is typically used.

-

Carrier Gas: Nitrogen or helium.

-

Detector: A nitrogen-phosphorus detector (NPD) is often employed for its high sensitivity and selectivity for nitrogen-containing compounds like this compound.

-

Temperature Program: A temperature gradient is used to ensure optimal separation of the compounds of interest.

-

This method has been used for the determination of this compound and its metabolites in biological samples.

-

Principle: This technique likely involves the derivatization of this compound to produce a fluorescent compound, which is then separated and quantified using a chromatographic method coupled with a fluorescence detector. The specifics of the derivatizing agent and the chromatographic conditions would be detailed in the full study protocol.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by a relatively short elimination half-life and a primary reliance on renal excretion of the unchanged drug. While metabolism is a minor elimination pathway, hydroxylated metabolites have been identified in rats. The data gathered from these preclinical studies are essential for understanding the disposition of this compound and for predicting its behavior in humans. The detailed experimental protocols provided herein offer a foundation for the design of future non-clinical and clinical studies. This comprehensive guide serves as a valuable resource for scientists and researchers involved in the development of neuromuscular blocking agents and other pharmaceuticals.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pipecuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of pipecuronium bromide, a long-acting, non-depolarizing neuromuscular blocking agent.

Chemical Structure and Properties

This compound bromide is a bisquaternary aminosteroid derivative with a rigid androstane skeleton.[1] Its structure is characterized by two quaternary ammonium groups, which are essential for its neuromuscular blocking activity. These positively charged groups mimic the quaternary ammonium of acetylcholine, allowing the molecule to competitively antagonize nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[2][3] This competitive inhibition prevents acetylcholine from binding to its receptors, thereby blocking muscle cell depolarization and leading to muscle relaxation.[2]

The IUPAC name for this compound bromide is [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate dibromide.[4][5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C35H62Br2N4O4 | [4] |

| Molecular Weight | 762.7 g/mol | [4][5] |

| CAS Number | 52212-02-9 | [4] |

| Melting Point | 262-264°C (decomposition) | [6] |

| Solubility | Water: 80 mg/mL (104.89 mM), DMSO: 120 mg/mL (157.34 mM) | [7] |

| Appearance | Solid | [6] |

Spectroscopic Data

The structure of this compound bromide and its intermediates has been elucidated using various spectrometric methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

| Technique | Key Observations |

| ¹H NMR | The quantitative assessment of impurities and the structural characterization of regioisomers of intermediates can be achieved. Signal assignments for the final product have been determined in D₂O and a CDCl₃/DMSO-d₆ mixture.[8] |

| ¹³C NMR | In conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, ¹³C NMR is crucial for determining the multiplicity of carbon atoms (C, CH, CH₂, CH₃), which is invaluable for the structural analysis of the complex steroid backbone and its substituents. |

| IR Spectroscopy | Used to identify functional groups present in the molecule, such as the ester carbonyl groups. |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation patterns, which helps in confirming the molecular structure. |

Synthesis of this compound Bromide

The synthesis of this compound bromide is a multi-step process that typically starts from a commercially available steroid precursor, such as epiandrosterone (3β-hydroxy-5α-androstan-17-one). The general synthetic strategy involves the formation of epoxide intermediates, followed by nucleophilic ring-opening with 1,1-dimethylpiperazine and subsequent acetylation and quaternization.

A common synthetic route is outlined below.

Caption: Synthetic pathway of this compound Bromide.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound bromide, adapted from literature procedures for analogous aminosteroid neuromuscular blocking agents.[9][10]

Preparation of 2α,3α:16α,17α-Diepoxy-17β-acetoxy-5α-androstane (Intermediate D)

-

Tosylation of Epiandrosterone (Intermediate A): To a solution of epiandrosterone (1 equivalent) in anhydrous pyridine, add p-toluenesulfonyl chloride (1.5 equivalents). Stir the solution at room temperature for 20 hours. Pour the reaction mixture into an ice/water mixture. The resulting solid is collected by suction, washed with water, and dried to afford the tosyl derivative.

-

Elimination and Acylation to form 17β-acetoxy-5α-androsta-2,16-diene (Intermediate C): The tosyl derivative is refluxed with glacial acetic acid, acetic anhydride, and sodium acetate for 2 hours. The mixture is then poured into water and extracted with chloroform. The combined organic layers are washed, dried, and evaporated to yield a crude product which can be further acylated using a reagent like ketene to form the diene.[9]

-

Epoxidation: To a solution of 17β-acetoxy-5α-androsta-2,16-diene (1 equivalent) in toluene at 0°C, a solution of m-chloroperbenzoic acid (m-CPBA) (2.4 equivalents) in toluene is added dropwise over 1 hour. The reaction mixture is stirred at room temperature for 5 hours. The solution is then washed with an ice-cold 1 M sodium hydroxide solution and water. The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude diepoxy intermediate.[10]

Synthesis of 2β,16β-Bis(4-methyl-1-piperazinyl)-5α-androstane-3α,17β-diol (Intermediate E)

-

Ring-opening and Condensation: The diepoxy intermediate (1 equivalent) is added to a pressure reactor containing N-methylpiperazine (5 volumes) and water (1.5 volumes). The reactor is sealed and heated in an oven at 145°C for 36 hours.[9]

-

Work-up and Crystallization: After cooling the reactor to room temperature, the contents are removed, and the solvent is evaporated under reduced pressure. The resulting residue is crystallized from methanol to yield the diol product.

Acetylation to form 3α,17β-Diacetoxy-2β,16β-bis(4-methyl-1-piperazinyl)-5α-androstane (Intermediate F)

-

The diol intermediate (1 equivalent) is dissolved in an appropriate aprotic solvent.

-

An acetylating agent, such as acetyl chloride or acetic anhydride, is added, and the reaction is allowed to proceed at room temperature until completion.

-

The reaction is quenched, and the product is extracted and purified, typically by crystallization.

Quaternization to this compound Bromide (Final Product G)

-

The diacetylated intermediate (1 equivalent) is dissolved in a suitable solvent, such as acetone or chloroform.

-

An excess of methyl bromide is bubbled through the solution or added as a condensed liquid.

-

The reaction mixture is stirred at room temperature, often in a sealed vessel due to the volatility of methyl bromide, until a precipitate forms.

-

The solid product, this compound bromide, is collected by filtration, washed with a cold solvent (e.g., acetone or ether), and dried under vacuum. The final product can be recrystallized to achieve high purity.

References

- 1. [Synthesis of a new neuromuscular blocking agent, this compound bromide (Arduan)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 3. This compound Bromide - CAS 52212-02-9 [benchchem.com]

- 4. This compound Bromide | C35H62Br2N4O4 | CID 65332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound BROMIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound bromide CAS#: 52212-02-9 [m.chemicalbook.com]

- 7. This compound bromide | AChR | TargetMol [targetmol.com]

- 8. [Excerpts from the investigations of this compound bromide with NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN101381390A - Synthetic method of bromamines muscle relaxant - Google Patents [patents.google.com]

- 10. air.unimi.it [air.unimi.it]

The Genesis of a Long-Acting Neuromuscular Blocker: A Technical Guide to the Discovery and Development of Pipecuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and developmental history of pipecuronium bromide, a long-acting, non-depolarizing neuromuscular blocking agent. From its chemical synthesis and structure-activity relationship studies to its extensive preclinical and clinical evaluation, this document provides a comprehensive overview of the journey of this compound to its established place in clinical anesthesiology.

Discovery and Synthesis: Crafting a Potent Aminosteroid

This compound bromide, chemically known as 3α,17β-diacetoxy-2β,16β-bis(4,4-dimethyl-1-piperazinyl)-5α-androstane dibromide, emerged from a series of investigations into bisquaternary ammonio steroids built upon an androstane skeleton.[1][2] The synthetic pathway, a multi-step process, aimed to create a potent and selective neuromuscular blocker with a favorable safety profile.

While a highly detailed, step-by-step protocol is proprietary, the general synthetic approach involves the modification of an androstane precursor. A key intermediate in the synthesis of related aminosteroid neuromuscular blockers is 2α,3α:16α,17α-diepoxy-17β-acetoxy-5α-androstane. The synthesis involves the reaction of this or a similar epoxy-androstane derivative with N-methylpiperazine to introduce the piperazinyl moieties at the 2 and 16 positions. Subsequent quaternization with methyl bromide yields the final bisquaternary ammonium compound, this compound bromide. The structure was rigorously elucidated using spectrometric methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).[1]

Structure-Activity Relationship: Engineering for Potency and Safety

The design of this compound was heavily influenced by the structure-activity relationships (SAR) established for other aminosteroid neuromuscular blockers, particularly pancuronium. Key structural features contributing to its potent neuromuscular blocking activity include the bisquaternary ammonium structure and the rigid androstane steroid nucleus.

A critical factor in the SAR of these compounds is the "interonium distance," the distance between the two quaternary nitrogen atoms. This compound was designed to have a considerably larger interonium distance than pancuronium.[1] This structural modification is believed to contribute to its high potency and its distinct pharmacological profile, including a lack of significant cardiovascular side effects. Unlike pancuronium, this compound does not possess acetylcholine-like fragments in its structure, which is thought to contribute to its lower propensity for vagal and ganglion-blocking effects.[1]

Preclinical Development: Establishing a Foundation of Safety and Efficacy

In Vivo Pharmacology

Preclinical studies in various animal models, including cats, dogs, rabbits, mice, and rats, were instrumental in characterizing the pharmacological profile of this compound.[1][3][4] These studies established its mechanism of action as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors at the neuromuscular junction.[1] Some evidence also suggests a secondary mechanism involving the inhibition of acetylcholine release from the presynaptic nerve terminal.[1]

The neuromuscular blocking potency of this compound was found to be consistently greater (2.0-3.0 times) than that of pancuronium across all species studied, with a duration of action approximately twice as long.[1]

Preclinical Toxicology

A comprehensive battery of toxicology studies was conducted to assess the safety of this compound bromide prior to human trials.

-

Acute Toxicity: Studies in rabbits, mice, and rats determined the lethal dose 50 (LD50) and established the order of sensitivity to the drug.[5]

-

Subchronic Toxicity: Daily intravenous administration of this compound to dogs for 20 days at doses four times the planned clinical dose did not produce irreversible toxic changes. The primary dose-limiting factor was the prolonged muscle paralysis requiring artificial ventilation. Electrocardiogram (ECG) changes observed were transient and limited to the period of paralysis.[5]

-

Mutagenicity: Short-term in vivo and in vitro tests revealed no mutagenic or clastogenic effects, nor did they show an increase in chromosomal aberrations.[5]

-

Local Tolerance: Intravenous administration in rats demonstrated satisfactory local tolerance.[5]

These preclinical findings suggested that this compound possessed a wide margin of safety, particularly concerning cardiovascular side effects, paving the way for its investigation in humans.

Clinical Development: From First-in-Human to Clinical Practice

The clinical development of this compound bromide followed a structured progression through Phase I, II, and III trials to establish its safety, dose-response relationship, and efficacy as a long-acting neuromuscular blocker in surgical patients.

Phase I: Safety and Dose-Finding in Healthy Volunteers

Initial Phase I studies in healthy volunteers focused on the safety and tolerability of single ascending doses of this compound. These trials are designed to determine the maximum tolerated dose (MTD) and to characterize the initial pharmacokinetic and pharmacodynamic profile of the drug in humans. The design of these trials typically involves small cohorts of subjects receiving escalating doses, with intensive monitoring for adverse events.

Phase II: Dose-Ranging and Efficacy in Patients

Phase II clinical trials were designed to determine the optimal dose range of this compound for achieving adequate muscle relaxation for surgery. These studies are typically randomized, double-blind, and placebo-controlled, enrolling a larger number of patients than Phase I trials.

A key objective of Phase II studies is to establish the dose-response relationship and to determine clinically relevant pharmacodynamic parameters such as the ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four). These trials often employ a parallel-group design where different cohorts of patients receive different fixed doses of the drug.

Phase III: Confirmation of Efficacy and Safety

Large-scale Phase III clinical trials were conducted to confirm the efficacy and safety of this compound in a broad population of surgical patients. These multicenter, randomized, double-blind, and often active-controlled trials compared this compound to existing neuromuscular blocking agents, such as pancuronium.

The primary endpoints in these trials typically included the time to onset of maximum block, the clinical duration of action (time to 25% recovery of twitch height), and the recovery index (time from 25% to 75% recovery). Safety assessments included monitoring of cardiovascular parameters (heart rate, blood pressure), histamine release, and other adverse events.

Pharmacodynamics: Characterizing the Neuromuscular Block

The pharmacodynamic properties of this compound have been extensively studied in various patient populations, providing a clear understanding of its clinical effects. Neuromuscular blockade is typically monitored by stimulating the ulnar nerve at the wrist and recording the mechanical twitch response of the adductor pollicis muscle.[6]

Table 1: Pharmacodynamic Parameters of this compound Bromide in Adult Patients

| Parameter | Value | Anesthetic Condition | Reference |

| ED95 | 35.1 ± 1.7 µg/kg | Balanced Anesthesia | [7] |

| ED95 | 23.6 ± 1.1 µg/kg | Enflurane Anesthesia | [7] |

| Onset of Action (70 µg/kg) | 2.6 ± 0.8 min (to 90% T1 suppression) | Thiopental, Fentanyl, N2O/O2 | [6] |

| Onset of Action (85 µg/kg) | 2.0 ± 0.6 min (to 90% T1 suppression) | Thiopental, Fentanyl, N2O/O2 | [6] |

| Onset of Action (100 µg/kg) | 2.1 ± 0.6 min (to 90% T1 suppression) | Thiopental, Fentanyl, N2O/O2 | [6] |

| Clinical Duration (70 µg/kg) | 52.3 ± 18.2 min (to 5% T1 recovery) | Thiopental, Fentanyl, N2O/O2 | [6] |

| Clinical Duration (85 µg/kg) | 71.9 ± 15.7 min (to 5% T1 recovery) | Thiopental, Fentanyl, N2O/O2 | [6] |

| Clinical Duration (100 µg/kg) | 71.8 ± 22.1 min (to 5% T1 recovery) | Thiopental, Fentanyl, N2O/O2 | [6] |

| Clinical Duration (2 x ED95) | 110.5 ± 0.3 min | Balanced Anesthesia | [7] |

| Recovery Index (25-75%) | 44.5 ± 8.2 min | Balanced Anesthesia | [7] |

T1: First twitch of the train-of-four stimulation.

Pharmacokinetics: The Journey Through the Body

The pharmacokinetic profile of this compound bromide is characterized by a multi-compartmental distribution and elimination primarily through the kidneys.

Table 2: Pharmacokinetic Parameters of this compound Bromide in Adult Patients

| Parameter | Value | Patient Population | Reference |

| Distribution Half-life (t½α) | 7.6 min | Coronary Artery Surgery Patients | [8] |

| Elimination Half-life (t½β) | 161 min | Coronary Artery Surgery Patients | [8] |

| Plasma Clearance | 1.8 ± 0.4 ml/kg/min | Coronary Artery Surgery Patients | [8] |

| Volume of Central Compartment | 102 ± 24 ml/kg | Coronary Artery Surgery Patients | [8] |

Studies have shown that approximately 56% of an administered dose of this compound is recovered in the urine within 24 hours.[8] A metabolite, 3-desacetyl this compound, accounts for about 25% of the excreted amount.[8]

Visualizing the Science: Diagrams and Workflows

Signaling Pathway at the Neuromuscular Junction

Caption: Competitive antagonism at the neuromuscular junction by this compound.

Developmental Workflow of this compound Bromide

Caption: Developmental workflow of this compound bromide from discovery to market.

Conclusion

The development of this compound bromide represents a successful example of rational drug design in the field of neuromuscular blocking agents. Through careful manipulation of the aminosteroid structure, researchers were able to create a long-acting muscle relaxant with high potency and a favorable safety profile, particularly with regard to cardiovascular stability. Its journey from chemical synthesis through rigorous preclinical and clinical evaluation has solidified its role as a valuable tool in modern anesthesia, providing profound and predictable muscle relaxation for a variety of surgical procedures. This technical guide serves as a testament to the intricate and multidisciplinary process of bringing a new therapeutic agent from the laboratory to the patient.

References

- 1. [Pharmacologic effects of this compound bromide (Arduan)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2 beta,16 beta-bis-(4'-dimethyl-1'-piperazino)-3 alpha,17 beta-diacetoxy-5 alpha-androstane dibromide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Observations on the neuromuscular blocking action of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. Summary of safety tests with pipecurium bromide, a new neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuromuscular and cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to the Molecular Pharmacology of Aminosteroid Neuromuscular Blocking Agents: Focus on Pipecuronium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular pharmacology of aminosteroid neuromuscular blocking agents, with a primary focus on pipecuronium. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development in the field of anesthesiology and neuromuscular pharmacology. This document delves into the mechanism of action, structure-activity relationships, pharmacokinetics, and pharmacodynamics of these agents, supported by quantitative data and detailed experimental protocols.

Introduction

Aminosteroid neuromuscular blocking agents are a class of drugs used extensively in clinical anesthesia to induce skeletal muscle relaxation, thereby facilitating endotracheal intubation and optimizing surgical conditions. These agents are synthetic, non-depolarizing compounds that act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction. This compound bromide, a long-acting member of this class, is distinguished by its high potency and cardiovascular stability. Understanding the molecular pharmacology of this compound and its congeners is crucial for their safe and effective use and for the development of novel agents with improved pharmacological profiles.

Mechanism of Action

The primary mechanism of action of aminosteroid neuromuscular blocking agents is the competitive antagonism of acetylcholine (ACh) at the postsynaptic nAChRs on the motor endplate.[1] By binding to one or both α-subunits of the nAChR, these bulky steroid molecules prevent the binding of ACh, thereby inhibiting the conformational change required for ion channel opening and subsequent muscle cell membrane depolarization.[1] This results in a flaccid paralysis of skeletal muscle.

Some aminosteroids, including this compound, may also exert a prejunctional effect by blocking presynaptic nAChRs, which are involved in the mobilization and release of ACh from the motor nerve terminal.[2] This prejunctional action can contribute to the "fade" observed during train-of-four (TOF) nerve stimulation.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the signaling cascade at the neuromuscular junction and the inhibitory action of this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and other commonly used aminosteroid neuromuscular blocking agents.

Table 1: Comparative Potency of Aminosteroid Neuromuscular Blocking Agents

| Compound | ED50 (µg/kg) | ED95 (µg/kg) | Relative Potency (Rocuronium = 1) |

| This compound | 27.1 | 48.7 | 5.4 |

| Vecuronium | 23.7 | 39.9 | 6.0 |

| Pancuronium | 32.4 | 58.1 | 4.5 |

| Rocuronium | 144.8 | 322.1 | 1.0 |

| Data from a study in patients during propofol-fentanyl-nitrous oxide-oxygen anesthesia.[3] |

Table 2: Pharmacokinetic and Pharmacodynamic Properties of Selected Aminosteroids

| Parameter | This compound | Pancuronium | Rocuronium | Vecuronium |

| Onset of Action (min) | 3-6 | 3-5 | 1-2 | 2-4 |

| Clinical Duration (min) | 40-110 | 60-100 | 20-40 | 20-40 |

| Clearance | Low | Low | Intermediate | Intermediate |

| Primary Route of Elimination | Renal | Renal | Hepatic/Biliary | Hepatic/Biliary |

| Vagolytic Effect | Minimal | Moderate | Minimal | Minimal |

| Histamine Release | No | No | No | No |

| Data compiled from multiple sources.[4][5][6] |

Receptor Binding Affinity

While the primary mechanism is competitive antagonism at the nAChR, precise binding affinities (Ki values) for this compound across various nAChR subtypes are not extensively reported in publicly available literature. However, studies on their affinity for muscarinic receptors provide insight into their cardiovascular side-effect profiles.

Table 3: Affinity of Aminosteroids for Muscarinic M2 and M3 Receptors

| Compound | M2 Receptor Affinity (Relative Potency) | M3 Receptor Affinity (Relative Potency) |

| Pancuronium | Highest | Highest |

| Gallamine | High | Low |

| Rocuronium | Moderate | Moderate |

| Atracurium | Moderate | High |

| This compound | Low | Moderate |

| Data from competitive radioligand binding assays.[7] The order of potency is from highest to lowest affinity. |

The high affinity of pancuronium for M2 receptors is consistent with its vagolytic and tachycardic effects.[7] this compound's lower affinity for M2 receptors contributes to its cardiovascular stability.[2][7]

Experimental Protocols

This section details the methodologies for key experiments used in the pharmacological characterization of aminosteroid neuromuscular blocking agents.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is adapted from studies determining the affinity of neuromuscular blocking agents for M2 and M3 muscarinic receptors.[7]

Objective: To determine the inhibitory constant (Ki) of aminosteroid compounds for muscarinic receptor subtypes.

Materials:

-

Cell membranes from Chinese hamster ovary (CHO) cells stably expressing either human M2 or M3 muscarinic receptors.

-

Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB).

-

Test compounds: this compound, pancuronium, etc., dissolved in appropriate vehicle.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., using BCA assay).

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

A range of concentrations of the unlabeled test compound.

-

A fixed concentration of [3H]QNB (typically at or below its Kd).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding from wells containing a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Assessment of Neuromuscular Blockade: Isolated Phrenic Nerve-Hemidiaphragm Preparation

This is a classic ex vivo method to assess the effects of drugs on neuromuscular transmission.

Objective: To determine the potency and characteristics of neuromuscular blockade.

Workflow Diagram:

In Vivo Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Stimulation

This method is used in both preclinical and clinical settings to monitor the degree of neuromuscular blockade.

Objective: To quantify the intensity of neuromuscular blockade in a living animal model.

Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., rabbit, cat) and maintain a stable plane of anesthesia. Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve). Place recording electrodes or a force transducer on the corresponding muscle (e.g., adductor pollicis).

-

TOF Stimulation: Deliver a train of four supramaximal electrical stimuli at a frequency of 2 Hz.

-

Measurement: Measure the evoked muscle response (twitch height) for each of the four stimuli (T1, T2, T3, T4).

-

Drug Administration: Administer the neuromuscular blocking agent intravenously.

-

Monitoring: Continuously monitor the TOF response during the onset, maintenance, and recovery from neuromuscular blockade.

-

Data Analysis: The degree of blockade is assessed by:

-

TOF Ratio: The ratio of the height of the fourth twitch to the first twitch (T4/T1). A decrease in this ratio indicates a non-depolarizing block.

-

TOF Count: The number of visible or recordable twitches. A TOF count of 0 indicates a profound block.

-

Structure-Activity Relationships and Logical Framework

The chemical structure of aminosteroid neuromuscular blocking agents is intrinsically linked to their pharmacological properties.

For instance, the distance between the two quaternary ammonium groups is a critical determinant of potency.[4] The substitutions on the A- and D-rings of the steroid nucleus influence the affinity for nicotinic versus muscarinic receptors, thereby affecting the side-effect profile.[8] The A-ring acetylcholine-like moiety in pancuronium is thought to be responsible for its vagolytic effects, which are absent in vecuronium where this moiety is modified.[8] this compound, lacking acetylcholine-like fragments, exhibits high neuromuscular blocking potency with minimal cardiovascular side effects.[2]

Conclusion

This compound and other aminosteroid neuromuscular blocking agents are indispensable tools in modern anesthesia. Their molecular pharmacology is characterized by a competitive antagonism at the nicotinic acetylcholine receptor, with a structure-activity relationship that dictates their potency, duration of action, and side-effect profile. This technical guide has provided a detailed overview of these agents, summarizing key quantitative data and experimental methodologies to aid researchers and drug development professionals in their ongoing efforts to understand and improve upon this important class of drugs. Further research into the specific interactions of these agents with various nicotinic acetylcholine receptor subtypes will continue to refine our understanding and guide the development of future neuromuscular blocking agents with enhanced selectivity and safety.

References

- 1. The actions of muscle relaxants at nicotinic acetylcholine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural interplay of anesthetics and paralytics on muscle nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Muscarinic and nicotinic cholinergic agonists: structural analogies and discrepancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Pipecuronium Bromide

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of pipecuronium bromide. The information is tailored for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to this compound Bromide

This compound bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] Structurally, it is a bisquaternary aminosteroid, chemically related to pancuronium bromide.[3] It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChR) on the motor endplate, preventing acetylcholine from inducing muscle contraction.[1][4] This mechanism leads to muscle relaxation, making it a valuable adjunct to general anesthesia for facilitating endotracheal intubation and providing skeletal muscle relaxation during surgical procedures.[2][4] Unlike some other neuromuscular blockers, this compound bromide is noted for its cardiovascular stability, exhibiting minimal histamine release and vagolytic or sympathomimetic effects.[3]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound bromide are summarized in the table below. These properties are critical for its formulation, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₂Br₂N₄O₄ | [3][5] |

| Molecular Weight | 762.70 g/mol | [1][5][6] |

| Appearance | White to off-white solid/powder | [3][6] |

| Melting Point | 262-264 °C (with decomposition) | [3] |

| IUPAC Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate dibromide | [5] |

| CAS Number | 52212-02-9 | [3][5] |

Solubility Profile

The solubility of this compound bromide in various common laboratory solvents is a key factor for its handling, formulation, and in vitro assay development.

| Solvent | Solubility | Notes | Source |

| Water | 100 mg/mL (131.11 mM) 80 mg/mL (104.89 mM) Slightly Soluble | Sonication is recommended to facilitate dissolution. | [1][3][6] |

| DMSO | 150 mg/mL (196.67 mM) 120 mg/mL (157.34 mM) | Sonication is recommended. Use of newly opened, non-hygroscopic DMSO is advised for best results. | [1][6] |

| Methanol | Slightly Soluble | - | [3] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid-base dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different pH values, affecting its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and common method for pKa determination.[7]

Methodology:

-

System Calibration: The potentiometer and pH electrode must be calibrated using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[8]

-

Sample Preparation: A precise quantity of this compound bromide is dissolved in a suitable solvent system. For compounds with limited aqueous solubility, a co-solvent system such as a methanol-water mixture may be used.[9] A constant ionic strength is maintained throughout the experiment, typically with a solution like 0.15 M potassium chloride.[8]

-

Titration: The prepared sample solution is placed in a reaction vessel with a magnetic stirrer. The pH electrode is immersed in the solution. The solution is then titrated with a standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) titrant, added in small, precise increments.[8]

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable (e.g., drift < 0.01 pH units per minute).[8]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The inflection point(s) of this curve correspond to the equivalence point(s). The pKa value is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[8][10] The experiment should be repeated at least three times to ensure reproducibility.[8]

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.[11][12]

Methodology:

-

Phase Preparation: The two immiscible phases, typically n-octanol and water (or a pH 7.4 buffer for LogD), are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing them to separate.

-

Sample Addition: A known amount of this compound bromide is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Partitioning: The two phases are combined in a separation funnel or vial in a defined volume ratio. The mixture is then shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[13]

-

Phase Separation: The mixture is allowed to stand undisturbed or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[11]

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [drugcentral.org]

- 3. This compound bromide CAS#: 52212-02-9 [m.chemicalbook.com]

- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 5. This compound Bromide | C35H62Br2N4O4 | CID 65332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound bromide | AChR | TargetMol [targetmol.com]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. enamine.net [enamine.net]

- 10. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Preclinical Toxicology of Pipecuronium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical toxicology profile of pipecuronium bromide, a long-acting, non-depolarizing neuromuscular blocking agent. The information is compiled to support research and development activities by presenting key toxicological findings, experimental methodologies, and the mechanistic basis for its effects.

Introduction

This compound bromide is a bisquaternary aminosteroid compound used clinically to induce skeletal muscle relaxation during surgery and mechanical ventilation.[1][2] Its primary pharmacological action is the blockade of nerve impulse transmission at the neuromuscular junction.[1] Understanding its preclinical safety profile is crucial for its appropriate use and for the development of new neuromuscular blocking agents. This guide summarizes the available data on its acute, sub-chronic, genetic, and reproductive toxicology, as well as local tolerance.

Mechanism of Action

This compound bromide functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction.[2][3] By binding to these receptors, it prevents the neurotransmitter acetylcholine (ACh) from initiating the ion channel opening necessary for muscle cell membrane depolarization. This blockade interrupts the signal for muscle contraction, resulting in muscle relaxation.[1] It has also been identified as an antagonist of M2 and M3 muscarinic receptors.[2]

Acute Toxicity

Acute toxicity studies establish the potential hazards from a single exposure to a substance. For this compound bromide, the primary acute toxic effect is an extension of its pharmacology, leading to respiratory arrest due to paralysis of the diaphragm. Studies revealed a species-dependent sensitivity to the compound.[4]

Table 1: Summary of Acute Toxicity Data for this compound Bromide

| Parameter | Finding | Reference |

| Species Sensitivity | Rabbits > Mice > Rats (Rabbits are most sensitive) | [4] |

| GHS Classification (Oral) | Category 1/2: Fatal if swallowed | [5][6] |

| GHS Classification (Dermal) | Category 4: Harmful in contact with skin | [5][6] |

| GHS Classification (Inhalation) | Category 3: Toxic if inhaled | [5][6] |

| LD50 Values | Specific quantitative LD50 values are not consistently reported in publicly available literature. |

A standard acute toxicity study involves the administration of a single dose of the test substance to animals, followed by a period of observation.

-

Test System: Typically rodent species (e.g., rats or mice), using one sex (usually females, as they are often slightly more sensitive).

-

Dose Levels: A sequential dosing approach is used, starting with a dose expected to cause some signs of toxicity. Subsequent animals are dosed at higher or lower levels depending on the outcome.

-

Administration: The substance is administered by oral gavage.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for up to 14 days.

-

Endpoint: The primary endpoint is the determination of the GHS category for acute oral toxicity. A definitive LD50 value can also be estimated.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Sub-chronic Toxicity

Sub-chronic studies evaluate the effects of repeated exposure to a substance over a period of weeks to months. A key study for this compound bromide was conducted in dogs.

A study on conscious dogs involved 20 daily intravenous doses of 150 µg/kg, which is approximately four times the planned clinical dose.[4] The primary dose-limiting factor was the prolonged muscle paralysis, which required daily intubation and artificial ventilation.[4] Despite the daily stress of paralysis, no irreversible toxic changes were detected through laboratory tests or morphological examinations.[4] Cardiovascular effects were limited to the period of paralysis and included transitory arrhythmia and variations in the ST-segment of the electrocardiogram (ECG).[4] In further studies, a high cumulative dose of 10 mg/kg (i.v.) did not induce lethal ECG changes.[4]

Table 2: Summary of Sub-chronic Intravenous Toxicity Study in Dogs

| Parameter | Details | Reference |

| Species | Dog | [4] |

| Dose & Route | 150 µg/kg/day, intravenous | [4] |

| Duration | 20 consecutive days | [4] |

| Key Findings | - Dose-limiting prolonged paralysis (pharmacological effect)- Transient ECG changes (arrhythmia, ST-segment variation)- No irreversible organ toxicity detected | [4] |

| NOAEL | A specific No-Observed-Adverse-Effect Level (NOAEL) was not explicitly stated, as the primary effect was an extension of pharmacology. |

-

Test System: Rodents (e.g., rats) or non-rodents (e.g., dogs), with groups of male and female animals.

-

Dose Levels: At least three dose levels plus a control group. The high dose is selected to produce clear toxicity but not severe suffering or death, while the low dose aims to be the NOAEL.

-

Administration: Daily administration via a clinically relevant route (e.g., intravenous) for 28 days.

-

Observations: Includes daily clinical observations, weekly measurements of body weight and food/water consumption, ophthalmology, and detailed hematology and clinical chemistry analyses at termination.

-

Pathology: All animals undergo a full gross necropsy. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination (histopathology).

Genotoxicity

Genotoxicity assays are performed to detect if a substance can cause damage to genetic material (DNA). Short-term in vivo and in vitro tests conducted on this compound bromide did not reveal any mutagenic or clastogenic (chromosome-damaging) effects, nor did they show an increase in chromosomal aberrations.[4]

Table 3: Summary of Genotoxicity Profile for this compound Bromide

| Assay Type | Finding | Reference |

| Mutagenicity | No mutagenic effects detected in short-term assays. | [4] |

| Clastogenicity | No clastogenic effects or increase in chromosomal aberrations observed. | [4] |

| Specific Assays | The specific battery of tests (e.g., Ames, Micronucleus, Chromosomal Aberration) is not detailed in the available summary literature. |

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[7][8]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[7]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.[7]

-

Exposure: Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-4 hours) and a longer period (e.g., 24 hours).[7]

-

Harvest and Analysis: After exposure, cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division. Chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[9]

Reproductive and Developmental Toxicity

Developmental and Reproductive Toxicology (DART) studies investigate potential effects on fertility, pregnancy, and fetal and offspring development.[10][11] Publicly available preclinical data on dedicated DART studies for this compound bromide is limited. A clinical study in patients undergoing Caesarean section showed that placental transfer of the drug was negligible, and it had no observable effect on the newborn.[12] However, this does not replace formal preclinical DART assessments.

This study (also known as a Segment II study) is designed to detect adverse effects on the pregnant female and the development of the embryo and fetus following exposure during the period of organogenesis.

-

Test System: Two species are typically required: a rodent (usually rats) and a non-rodent (usually rabbits).[13]

-

Dose Levels: At least three dose levels plus a control. The high dose should induce some maternal toxicity (e.g., reduced body weight gain) but not more than 10% mortality. The low dose should be a NOAEL.

-

Administration: The test substance is administered daily throughout the period of major organogenesis.

-

Maternal Evaluation: Females are monitored for clinical signs, body weight, and food consumption. They are euthanized one day before their expected delivery date.

-

Fetal Evaluation: The uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Carcinogenicity

Carcinogenicity studies, or long-term bioassays, are conducted to assess the potential of a substance to cause cancer after chronic exposure. These studies are typically performed over the lifetime of a rodent species (e.g., 2 years). There is no publicly available information regarding carcinogenicity studies for this compound bromide.

Local Tolerance

Local tolerance studies evaluate the effects of a substance at the site of administration. For this compound bromide, which is administered intravenously, local tolerance was found to be satisfactory in rats.[4]

-

Test System: A relevant species, such as the rabbit or rat.

-

Administration: The test substance, a vehicle control, and a positive control are injected into a vein (e.g., the marginal ear vein in rabbits).

-

Observation: The injection site is observed for local signs of intolerance, such as erythema (redness), edema (swelling), and pain, at various time points after injection.

-

Pathology: After a set observation period, the injection sites are examined macroscopically and microscopically for signs of vascular or tissue damage.

Summary and Conclusion

The preclinical toxicology profile of this compound bromide is characterized by the following key points:

-

Its acute toxicity is high and is a direct extension of its potent neuromuscular blocking activity.

-

In a sub-chronic study in dogs, repeated administration did not lead to irreversible organ toxicity, with cardiovascular effects being transient.[4]

-

Short-term genotoxicity assays indicate that the compound is not mutagenic or clastogenic.[4]

-

Intravenous administration is well-tolerated locally.[4]

Significant data gaps exist in the publicly available literature, particularly concerning formal reproductive and developmental toxicity studies and long-term carcinogenicity bioassays. While its clinical use and negligible placental transfer provide some reassurance, a complete preclinical risk assessment according to modern standards would require these data. The primary risk identified in preclinical studies remains its potent pharmacological effect, necessitating careful dose management and respiratory support during its use.

References

- 1. This compound | C35H62N4O4+2 | CID 50192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound bromide - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Summary of safety tests with pipecurium bromide, a new neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound Bromide | C35H62Br2N4O4 | CID 65332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. labcorp.com [labcorp.com]

- 9. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

- 10. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 11. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]

- 12. Neuromuscular blocking effect and placental gradient of this compound bromide in elective caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2022 and 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Neuromuscular Blockade: A Preclinical Pharmacodynamic Guide to Pipecuronium

For Immediate Release

[City, State] – December 13, 2025 – In a comprehensive effort to support the scientific community, a new in-depth technical guide on the preclinical pharmacodynamics of pipecuronium has been developed. This guide is an essential resource for researchers, scientists, and drug development professionals, providing a detailed comparative analysis of this compound's effects across various animal species. The document aims to streamline preclinical study design by presenting quantitative data in clearly structured tables, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

This compound bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[1] This inhibition prevents the depolarization of the muscle cell membrane, leading to muscle relaxation.[1] Some studies also suggest a secondary mechanism involving the inhibition of acetylcholine release from presynaptic nerve terminals.[1]

This guide synthesizes available preclinical data to facilitate a deeper understanding of the species-specific pharmacodynamic properties of this compound, a critical step in the translation of preclinical findings to clinical applications.

Quantitative Pharmacodynamics of this compound Across Species

The effective dose (ED) of a neuromuscular blocking agent is a critical parameter in preclinical studies. The ED50 is the dose that produces a 50% maximal response, while the ED95 is the dose required to achieve 95% depression of muscle twitch height in 50% of the population. These values, along with the onset of action, duration of action, and recovery index, are vital for planning and interpreting preclinical experiments. The following tables summarize the available quantitative pharmacodynamic data for this compound in various preclinical species.

Table 1: Effective Doses (ED50 & ED95) of this compound in Preclinical Species

| Species | Anesthesia/Experimental Condition | ED50 (µg/kg) | ED95 (µg/kg) | Reference |

| Dog | Not Specified | - | - | [2] |

| Cat | Not Specified | - | - | [3] |

| Rabbit | Not Specified | - | - | [4][5] |

| Rat | Not Specified | - | - | [5] |

| Mouse | Not Specified | - | - | [5] |

Table 2: Onset, Duration, and Recovery Parameters of this compound in Preclinical Species

| Species | Dose (µg/kg) | Onset of Action (min) | Duration to 25% Recovery (min) | Recovery Index (25-75%) (min) | Reference |

| Dog | 25-50 | Variable | Not Specified | Not Specified | [2] |

| Cat | 150 | Not Specified | Prolonged in renal dysfunction | Not Specified | [3] |

| Rabbit | 100 (on isolated heart) | Not Applicable | Not Applicable | Not Applicable | [4] |

Note: The available data on onset, duration, and recovery of this compound in preclinical species is limited and variable depending on the experimental setup.

Mechanism of Action: Signaling Pathway

This compound, as a non-depolarizing neuromuscular blocking agent, acts by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This action prevents the influx of sodium ions that is necessary to trigger muscle cell depolarization and subsequent contraction.

Experimental Protocols for Preclinical Evaluation

The accurate determination of this compound's pharmacodynamic properties relies on standardized and well-documented experimental protocols. Below are generalized methodologies for key experiments in preclinical species.

General Anesthesia and Animal Preparation

A consistent plane of anesthesia is crucial for reliable neuromuscular monitoring. The choice of anesthetic agents can influence the pharmacodynamics of neuromuscular blocking agents.[6][7]

-

Induction and Maintenance: Anesthesia is typically induced with an injectable agent (e.g., propofol, ketamine/xylazine) and maintained with an inhalant anesthetic (e.g., isoflurane, sevoflurane) to ensure a stable level of anesthesia.[8][9]

-

Physiological Monitoring: Core body temperature, heart rate, blood pressure, and respiratory rate should be continuously monitored and maintained within normal physiological ranges for the specific species.[9][10] End-tidal CO2 should also be monitored to ensure adequate ventilation.[10]

-

Vascular Access: Intravenous catheters are placed for drug administration and fluid therapy. Arterial catheters may be placed for direct blood pressure monitoring and blood gas analysis.[11]

Neuromuscular Monitoring

The gold standard for assessing neuromuscular blockade is the measurement of the evoked muscle response to peripheral nerve stimulation.[10]

-

Nerve-Muscle Preparation: Common preparations include the ulnar nerve-adductor pollicis muscle in primates, the sciatic nerve-tibialis anterior muscle in rodents and rabbits, and the peroneal nerve-extensor digitorum longus muscle in dogs and cats.

-

Stimulation: Supramaximal square-wave stimuli are delivered to the peripheral nerve. The most common stimulation pattern is the Train-of-Four (TOF), where four stimuli are delivered at 2 Hz.[12]

-

Measurement: The resulting muscle contraction (twitch) is measured using a force-displacement transducer or acceleromyography. The degree of neuromuscular block is quantified by the reduction in twitch height compared to baseline.

Dose-Response Studies

To determine the ED50 and ED95, a cumulative dose-response study is often performed.

-

Methodology: Increasing doses of this compound are administered intravenously at set intervals until a near-complete or complete neuromuscular block is achieved. The percentage of twitch depression is recorded after each dose has reached its peak effect.

-

Data Analysis: The dose-response data is then fitted to a sigmoid curve to calculate the ED50 and ED95 values.[13][14]

Species-Specific Considerations

The pharmacodynamic profile of this compound can vary significantly between species. For instance, one study noted the order of sensitivity to the toxic effects of this compound to be rabbits > mice > rats.[5] The pharmacokinetics, which can influence pharmacodynamics, have been shown to be altered by renal function in cats, prolonging the neuromuscular blockade.[3] Therefore, careful consideration of the animal model is essential for the design and interpretation of preclinical studies.

Conclusion

This technical guide provides a foundational overview of the preclinical pharmacodynamics of this compound. While there are notable gaps in the publicly available quantitative data for several species, the outlined methodologies and the visualization of the mechanism of action and experimental workflows offer a valuable resource for the scientific community. Further research is warranted to establish a more complete and comparative pharmacodynamic profile of this compound across a wider range of preclinical models to better inform its development and potential clinical applications.

References

- 1. [Pharmacologic effects of this compound bromide (Arduan)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Observations on the neuromuscular blocking action of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and disposition of this compound bromide in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]